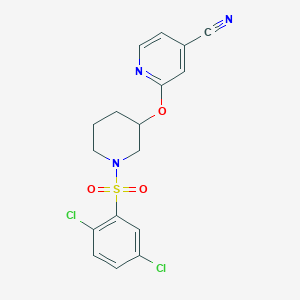

2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

説明

特性

IUPAC Name |

2-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3S/c18-13-3-4-15(19)16(9-13)26(23,24)22-7-1-2-14(11-22)25-17-8-12(10-20)5-6-21-17/h3-6,8-9,14H,1-2,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXHMPFLIMBFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2,5-dichlorobenzene sulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate. This intermediate is then reacted with isonicotinonitrile in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, influencing their function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several pharmacologically active agents, particularly those containing piperidine , sulfonyl , and halogenated aryl groups . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Detailed Analysis

A. Piperidine Core Modifications

- The target compound’s piperidine ring is sulfonylated at the 1-position, a feature shared with SR140333 and SR142801. However, SR140333 incorporates a bulky azoniabicyclo[2.2.2]octane group, which enhances its binding to neurokinin receptors but reduces metabolic stability compared to the target compound’s simpler isonicotinonitrile extension .

B. Halogenated Aryl Groups

- The 2,5-dichlorophenyl group in the target compound is distinct from the 3,4-dichlorophenyl groups in SR140333 and SR142801. This positional difference may alter receptor selectivity due to steric and electronic effects .

C. Nitrile and Pyridine Functionality

- The isonicotinonitrile moiety is unique to the target compound among the compared analogues.

D. Pharmacological Implications

- While SR140333 and SR142801 are well-characterized antagonists, the target compound’s nitrile group could confer novel binding interactions (e.g., hydrogen bonding with kinases or proteases). However, the absence of activity data necessitates further experimental validation.

生物活性

2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications in pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : The reaction begins with the sulfonylation of piperidine using 2,5-dichlorobenzenesulfonyl chloride under basic conditions.

- Coupling with Isonicotinonitrile : The sulfonyl piperidine intermediate is then reacted with isonicotinonitrile in the presence of a base to yield the final product.

This multi-step process highlights the complexity involved in obtaining high yields and purity, which can be optimized through controlled reaction conditions and purification techniques such as chromatography.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This has implications for conditions requiring enzyme modulation, such as neurodegenerative diseases where acetylcholinesterase (AChE) inhibition is beneficial.

- Receptor Binding : The piperidine ring may also facilitate binding to various receptors, influencing their function and contributing to the compound's pharmacological profile .

Antibacterial Activity

Research has shown that compounds with similar structures exhibit antibacterial properties. In studies involving derivatives of piperidine, moderate to strong activity was observed against pathogens like Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar antibacterial effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

- Acetylcholinesterase (AChE) : Compounds with similar sulfonamide functionalities have demonstrated significant AChE inhibitory activity, which is crucial for treating Alzheimer's disease.

- Urease Inhibition : Strong inhibitory effects against urease have been reported, making it a candidate for treating conditions like kidney stones or gastric ulcers caused by Helicobacter pylori infection .

Case Studies and Research Findings

Several studies have investigated the biological efficacy of related compounds:

| Study | Findings |

|---|---|

| Aziz-ur-Rehman et al. (2011) | Reported strong antibacterial activity against Salmonella typhi and Bacillus subtilis for piperidine derivatives. |

| Kumar et al. (2009) | Highlighted anticancer properties linked to similar sulfonamide structures. |

| Tan et al. (2006) | Discussed anti-hepatitis potential in related compounds. |

These findings underscore the diverse pharmacological activities associated with compounds containing piperidine and sulfonamide moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。